

2,4-dimethyl-1H-indole chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-dimethyl-1H-indole**

Cat. No.: **B1337883**

[Get Quote](#)

An In-depth Technical Guide to 2,4-dimethyl-1H-indole

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **2,4-dimethyl-1H-indole**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

2,4-dimethyl-1H-indole is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with methyl groups substituted at the 2nd and 4th positions of the indole core.

Identifier	Value
Molecular Formula	C ₁₀ H ₁₁ N
Molecular Weight	145.20 g/mol [1]
CAS Number	10299-61-3 [2]
IUPAC Name	2,4-dimethyl-1H-indole
SMILES	CC1=CC=C2C(NC=C2C)=C1
InChI	InChI=1S/C10H11N/c1-7-4-3-5-10-9(7)6-8(2)11-10/h3-6,11H,1-2H3 [1]
InChIKey	YBUMNVFXMLIKDZ-UHFFFAOYSA-N [1]

Physicochemical Properties

Quantitative data for the physicochemical properties of **2,4-dimethyl-1H-indole** are summarized below. It should be noted that while some experimental data is available, many properties are predicted through computational models.

Property	Value	Source
Boiling Point	94-96 °C at 0.5 mmHg	Experimental [3]
Water Solubility	0.85 g/L	Predicted (ALOGPS) [3]
logP	2.94	Predicted (ALOGPS) [3]
pKa (Strongest Acidic)	17	Predicted (ChemAxon) [3]
Polar Surface Area	15.79 Å ²	Predicted (ChemAxon) [3]
Hydrogen Donor Count	1	Predicted (ChemAxon) [3]
Hydrogen Acceptor Count	0	Predicted (ChemAxon) [3]
Rotatable Bond Count	0	Predicted (ChemAxon) [3]

Spectroscopic and Analytical Data

Detailed experimental spectra for **2,4-dimethyl-1H-indole** are not widely available in public databases. This section outlines the expected spectroscopic characteristics based on its structure and data from analogous indole compounds.

Mass Spectrometry

The nominal mass of **2,4-dimethyl-1H-indole** is 145 g/mol .

- Electron Ionization Mass Spectrometry (EI-MS): The molecular ion peak (M^+) is expected at m/z 145.
- Predicted Collision Cross Section (CCS) values for adducts:
 - $[M+H]^+$: 127.7 Å² (m/z 146.09642)[4]
 - $[M+Na]^+$: 138.8 Å² (m/z 168.07836)[4]
 - $[M-H]^-$: 130.6 Å² (m/z 144.08186)[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene and pyrrole rings, the N-H proton, and the two methyl groups. The aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The N-H proton will likely be a broad singlet at δ > 8.0 ppm. The two methyl groups will appear as singlets, with the C2-methyl typically resonating around δ 2.4 ppm and the C4-methyl at a slightly different chemical shift.
- ¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The aromatic carbons will resonate in the δ 110-140 ppm region. The two methyl carbons will appear upfield, typically in the δ 10-25 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-dimethyl-1H-indole** would be expected to show the following characteristic absorption bands:

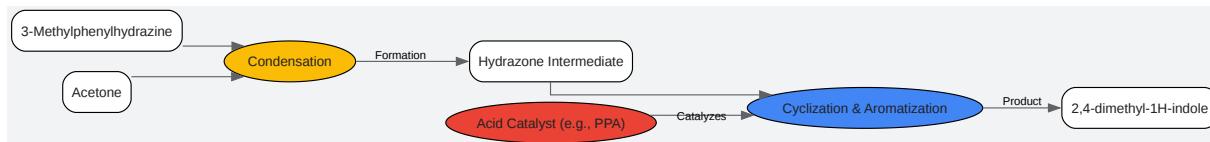
- N-H stretch: A sharp peak around 3400 cm⁻¹.

- C-H stretch (aromatic): Peaks just above 3000 cm^{-1} .
- C-H stretch (aliphatic): Peaks just below 3000 cm^{-1} .
- C=C stretch (aromatic): Strong absorptions in the $1500\text{--}1600\text{ cm}^{-1}$ region.
- C-N stretch: In the $1300\text{--}1400\text{ cm}^{-1}$ region.

Synthesis and Reactivity

Fischer Indole Synthesis

The most common and versatile method for synthesizing substituted indoles is the Fischer indole synthesis.^[5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone.^{[5][6]} For the synthesis of **2,4-dimethyl-1H-indole**, the precursors are 3-methylphenylhydrazine and acetone.


This protocol is adapted from established general methods for the Fischer indole synthesis.^[7]

Materials:

- 3-Methylphenylhydrazine hydrochloride
- Acetone
- Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl_2)
- Toluene
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane

Procedure:

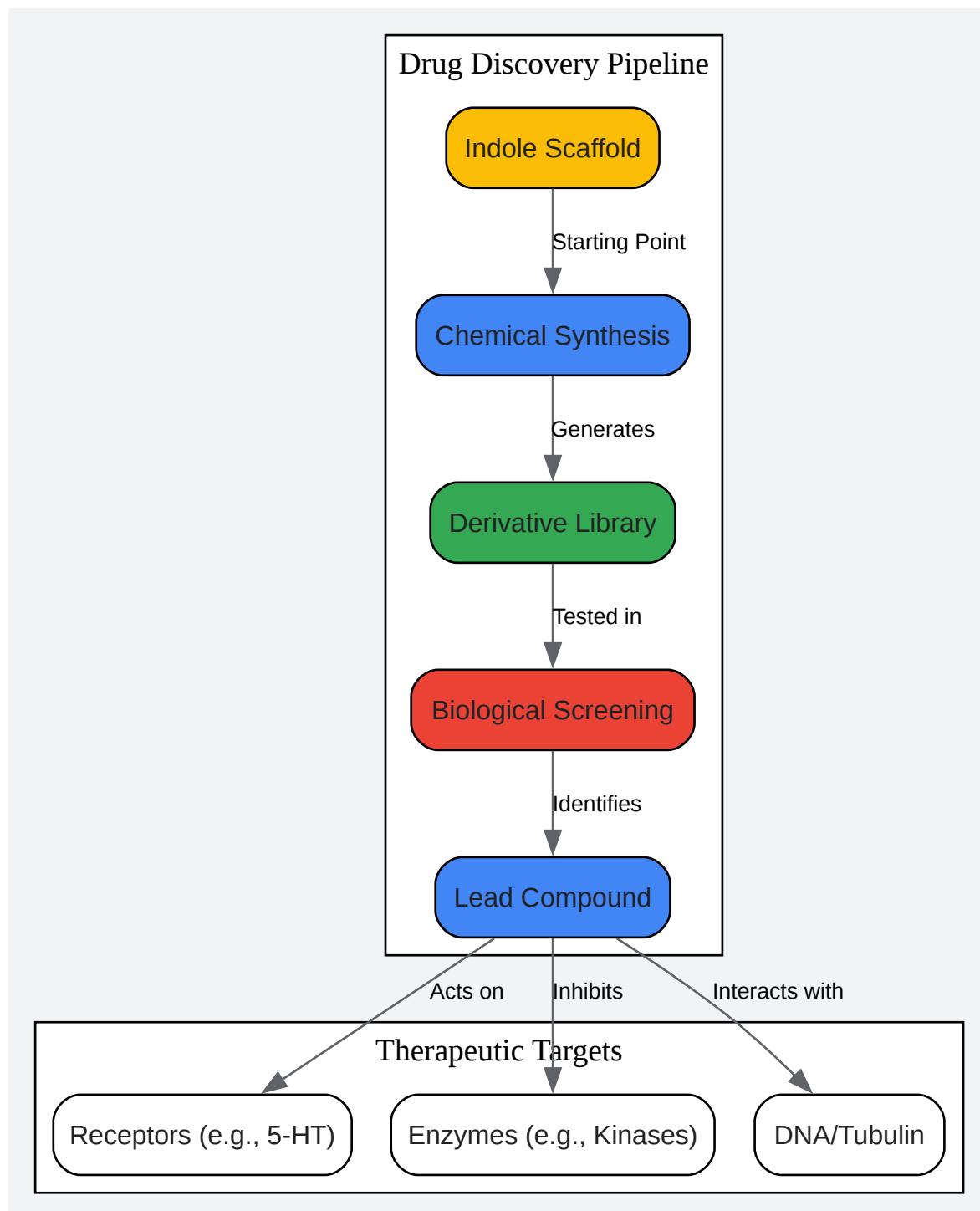
- **Hydrazone Formation:** In a round-bottom flask, dissolve 3-methylphenylhydrazine hydrochloride (1 equivalent) in a minimal amount of water and neutralize with a suitable base (e.g., sodium acetate) to free the hydrazine. Extract the 3-methylphenylhydrazine with a suitable organic solvent like diethyl ether or dichloromethane. Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure. To the resulting free hydrazine, add acetone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete formation of the corresponding hydrazone. Remove the solvent under reduced pressure.
- **Cyclization:** To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone) or a mixture of a Lewis acid like $ZnCl_2$ (2-3 equivalents) in a high-boiling solvent like toluene.
- Heat the reaction mixture to 100-150 °C with stirring. The optimal temperature and time should be determined by monitoring the reaction progress using TLC. The reaction typically takes several hours.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
- Neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **2,4-dimethyl-1H-indole** by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

[Click to download full resolution via product page](#)

Fischer Indole Synthesis Workflow.

Reactivity

The reactivity of **2,4-dimethyl-1H-indole** is characteristic of the indole nucleus. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, since the C2 position is substituted with a methyl group, this can influence the regioselectivity of certain reactions. The N-H proton is weakly acidic and can be deprotonated by strong bases.


Biological Activity and Applications in Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.^{[8][9]} These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and effects on the central nervous system.^[8]

While specific and extensive biological studies on **2,4-dimethyl-1H-indole** are not widely reported in the literature, its structural class is of significant interest. For instance, various dimethyl-indole derivatives have been synthesized and evaluated for their activity as potent and selective 5-HT_{1D} receptor agonists, which are targets for antimigraine therapies.^[10]

The presence of **2,4-dimethyl-1H-indole** has been detected in some food items, such as common mushrooms (*Agaricus bisporus*) and oyster mushrooms (*Pleurotus ostreatus*), suggesting it could be a potential biomarker for the consumption of these foods.^[3]

Given the vast therapeutic potential of the indole nucleus, **2,4-dimethyl-1H-indole** represents a valuable starting material or fragment for the synthesis of more complex molecules in drug discovery programs. Its specific substitution pattern may offer unique steric and electronic properties that could be exploited in the design of novel therapeutic agents.

[Click to download full resolution via product page](#)

Role of Indole Scaffolds in Drug Discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dimethyl-1H-indole [webbook.nist.gov]
- 2. chemscene.com [chemscene.com]
- 3. Showing Compound 2,4-Dimethyl-1H-indole (FDB010954) - FooDB [foodb.ca]
- 4. PubChemLite - 2,4-dimethyl-1h-indole (C10H11N) [pubchemlite.lcsb.uni.lu]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4-dimethyl-1H-indole chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337883#2-4-dimethyl-1h-indole-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com